![molecular formula C17H11N3O B5536577 4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)
4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains both pyridine and oxadiazole rings. In
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
Compounds containing 1,3,4-oxadiazole and pyridine moieties have been synthesized with various bioactivities, including antimicrobial and fungicide activity. For instance, a study focusing on the synthesis of 1,3,4-oxadiazole derivatives linked with pyridine showed these compounds exhibited anti-inflammatory, antibacterial, and fungicide bioactivities, although no significant fungicidal activity was observed in some derivatives. Some compounds demonstrated satisfactory growth inhibition against specific plants, suggesting potential agricultural applications (Zhi, 2004).
Electrochemical Properties
The electrochemical doping processes of poly(arylene-1,3,4-oxadiazole)s have been explored, revealing insights into their charge and discharge properties. These properties are influenced by the mesomeric effects of various aromatic units, such as phenylene, naphthylene, and biphenylene, indicating their potential in electronic and photonic applications (Janietz & Schulz, 1996).
Polymer Light-Emitting Diodes (PLEDs)
Research into novel heteroleptic iridium(III) complexes, incorporating pyridine derivatives as ancillary ligands, has shown promising results for application in polymer light-emitting diodes (PLEDs). These complexes exhibit high thermal stability and amorphous nature, contributing to good electroluminescence performance, highlighting their potential in display and lighting technologies (Tang et al., 2014).
Conducting Polymers
The synthesis of conducting polymers from low oxidation potential monomers based on pyrrole and pyridine derivatives has been reported. These polymers, due to their low oxidation potentials, exhibit stability in their electrically conducting form, suggesting applications in electronics and materials science (Sotzing et al., 1996).
Chirality and Conformational Analysis
The study of the stereodynamic behavior of pyrazolo[3,4-b]pyridines, especially with 1-naphthyl substituents, revealed high rotational barriers and distinct chiral properties. Such conformational and chiral characteristics are crucial in the development of new materials and pharmaceuticals (Gunasekaran et al., 2014).
Direcciones Futuras
The future research directions for “4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine” and similar compounds could involve exploring their potential applications in various fields such as medicinal chemistry, material science, and high-energy molecules . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds.
Propiedades
IUPAC Name |
5-naphthalen-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O/c1-2-4-14-11-15(6-5-12(14)3-1)17-19-16(20-21-17)13-7-9-18-10-8-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJGFVRABIHWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5536505.png)
![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5536510.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5536513.png)

![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)
![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)

![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)
![4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)

![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)